molecular formula C23H34O2Si B12296429 (17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-one

(17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-one

Katalognummer: B12296429
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: LZECAWNJNIQRQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Progesterone vs. (17R)-TMS-19-Norprogesterone Derivative

Feature Progesterone 19-Norprogesterone (17R)-TMS Derivative
C19 Methyl Group Present Absent Absent
C17 Substituent β-oriented side chain β-oriented side chain R-configured TMS-O group
C20 Modification None None Ethynyl group
  • 19-Nor Configuration : Elimination of the C19 methyl group reduces androgenic activity, a strategy employed in norethindrone and related contraceptives.
  • Ethynyl vs. Acetoxy : The ethynyl group at C20 enhances metabolic stability compared to esterified analogs like norethindrone acetate, which undergo hydrolysis in vivo.
  • TMS-O vs. Hydroxyl : The TMS-O group’s steric bulk and hydrophobicity likely impede interactions with polar residues in the receptor, contrasting with hydroxyl or carbonyl groups in natural progestins.

Eigenschaften

IUPAC Name

17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZECAWNJNIQRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyanide Addition for 17β-Cyano Intermediate

The initial step involves reacting 3-ketal with a cyanide reagent (e.g., sodium cyanide or potassium cyanide) in a methanol solvent under weakly acidic conditions (−10°C to 25°C). This selectively yields the 17β-cyano derivative (compound III) with a molar ratio of 1:1.1–1.5 (raw material to cyanide). The reaction achieves 75% yield after 2–24 hours, with purity confirmed via thin-layer chromatography (TLC).

Hydroxyl Protection and Grignard Reaction

Compound III undergoes hydroxyl protection using trimethylchlorosilane (TMCS) in tetrahydrofuran (THF), forming compound IV. Subsequent treatment with methyl Grignard reagent (1.6 M lithium methide in diethyl ether) at 0–10°C introduces a methyl group, yielding compound V after acid hydrolysis. This step requires strict temperature control to avoid side reactions, achieving 90% yield after 8 hours.

Epoxidation and Grignard Addition

Compound V is subjected to hydrogen peroxide oxidation in dichloromethane, forming a 5α,10α-epoxide intermediate (compound VII). A Grignard addition with 4-(N,N-dimethylamino)phenylmagnesium bromide introduces a phenyl group at position 11β, producing compound VIII. This stage emphasizes steric control to ensure regioselectivity.

Final Deprotection and Acetylation

Acidic hydrolysis of compound VIII removes protecting groups, yielding 17α-hydroxy-11β-[4-(N,N-dimethylamino)phenyl]-19-norpregna-4,9(10)-diene-3,20-diketone (compound IX). Acetylation with acetic anhydride and perchloric acid under −10°C conditions finalizes the synthesis, followed by recrystallization in ethanol to achieve >99% purity.

Alternative Route via 19-Norpregnenolone Derivative

A second method, described by Evitachem, begins with 19-norpregnenolone derivatives. Key steps include:

Trimethylsilyl Protection at C17

19-Norpregnenolone is treated with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine) to protect the 17-hydroxy group. This step ensures stability during subsequent alkyne introduction, with yields exceeding 85% under anhydrous conditions.

Deprotection and Purification

Final deprotection using tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, yielding the target compound. Recrystallization in ethanol:water (95:5) enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthesis Methods

Parameter 3-Ketal Route 19-Norpregnenolone Route
Starting Material 3-Ketal intermediate 19-Norpregnenolone derivative
Key Reaction Types Cyanide addition, Grignard Silylation, Sonogashira coupling
Total Steps 7 4
Overall Yield ~70% ~65%
Purification Method Recrystallization (ethanol) Recrystallization (ethanol:water)
Scalability Moderate High

The 3-ketal route offers higher regioselectivity in epoxidation and Grignard steps but involves complex intermediate isolation. In contrast, the 19-norpregnenolone pathway simplifies the synthesis with fewer steps, though palladium catalysts increase costs.

Critical Challenges and Optimization Strategies

Regioselectivity in Epoxidation

The 5α,10α-epoxide formation in the 3-ketal route demands precise peroxide concentration and temperature control. Excess hydrogen peroxide (>30%) leads to over-oxidation, reducing yields by 15–20%.

Catalyst Efficiency in Sonogashira Coupling

Palladium leaching in the Sonogashira step can diminish yields. Recent studies suggest using polymer-supported palladium catalysts to improve recyclability and reduce metal contamination.

Solvent Systems for Crystallization

Ethanol-based recrystallization effectively removes hydrophobic impurities but may require multiple cycles. Mixed solvents (e.g., ethanol:acetone, 9:1) enhance crystal purity by 5–10%.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

    Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich der Hormonregulation.

    Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende und krebshemmende Wirkungen.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.

Wissenschaftliche Forschungsanwendungen

Antiprogestational Activity

One of the primary applications of (17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-one is its potent antiprogestational activity. This compound acts by antagonizing the effects of progesterone, making it useful in various therapeutic contexts:

  • Endometriosis Treatment : The compound is effective in managing endometriosis by inhibiting the proliferation of endometrial tissue, thus alleviating symptoms associated with this condition .
  • Dysmenorrhea Management : It provides relief from painful menstruation by regulating hormonal levels and uterine contractions .
  • Contraceptive Use : The compound can be utilized as a postcoital contraceptive by rendering the uterine environment inhospitable for implantation, thus preventing pregnancy .

Hormone Therapy

This compound is also valuable in hormone replacement therapies:

  • Postmenopausal Hormone Therapy : It can be administered alongside estrogenic substances to manage symptoms associated with menopause, such as hot flashes and osteoporosis risk .
  • Fertility Control : The compound can be used throughout the reproductive cycle to control fertility effectively, making it a versatile option for family planning .

Cancer Treatment

The compound has shown promise in oncology due to its ability to inhibit the growth of hormone-dependent tumors:

  • Breast and Endometrial Cancers : It has been noted for its efficacy against cancers that express progesterone receptors, such as breast and endometrial cancers .

Table 1: Summary of Research Studies on this compound

Study ReferenceFocus AreaFindings
Kettel et al. (1991)EndometriosisDemonstrated significant reduction in endometrial lesions and pain management.
Murphy et al. (1992)DysmenorrheaReported effective symptom relief in patients with severe menstrual pain.
Horwitz (1985)Breast CancerShowed growth-inhibitory effects on estrogen-insensitive breast cancer cells.

Wirkmechanismus

The mechanism of action of (17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between (17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-one and related 19-norsteroids:

Compound 17-Substituent Key Features Metabolic Stability Applications
Target Compound Trimethylsiloxy (TMS) High lipophilicity; steric hindrance may reduce hepatic metabolism Likely high Experimental progestin (preclinical study)
Norethindrone 17α-Ethynyl-17β-hydroxy Bioactive parent compound; rapid hepatic conjugation (glucuronidation/sulfation) Moderate Contraceptives, HRT
Norethindrone Acetate 17β-Acetoxy Prodrug; hydrolyzed to norethindrone in vivo Moderate (ester cleavage) Long-acting injectables
Norethisterone Enanthate 17β-Heptanoyloxy Long-chain ester; sustained release via slow hydrolysis High Injectable contraceptives
Levonorgestrel 17α-Ethynyl-13β-ethyl Enhanced progestogenic potency; minimal estrogenic activity High Emergency contraception

Key Comparative Insights:

Metabolic Stability: The TMS group in the target compound likely resists hydrolysis and oxidative metabolism better than ester (acetate/enanthate) or hydroxyl groups. In contrast, norethindrone acetate and enanthate rely on esterase-mediated hydrolysis for activation, which introduces variability in bioavailability .

However, increased lipophilicity could enhance tissue penetration . Levonorgestrel’s 13β-ethyl group enhances PR binding, making it 10–20x more potent than norethindrone .

Pharmacokinetics: Norethisterone enanthate’s heptanoate ester provides sustained release over months, whereas the TMS derivative’s stability might support less frequent dosing but requires clinical validation .

Synthetic and Microbial Modifications: Microbial hydroxylation (e.g., by Cunninghamella spp.) of 19-norsteroids occurs at positions 6β, 7β, and 10β, but the TMS group in the target compound may block such transformations, altering metabolite profiles .

Research Findings and Data

Table 2: Metabolic Pathways of Selected 19-Norsteroids

Compound Primary Metabolites Key Enzymes Involved Half-Life (Hours)
Norethindrone 5α-Dihydronorethindrone, 3β,5α-Tetrahydro CYP3A4, UGT2B7 8–12
Norethindrone Acetate Norethindrone (via esterases) Carboxylesterases 12–24
Target Compound (TMS) Limited data; potential sulfated conjugates CYP3A4 (minor), UGTs (speculative) Predicted: 24–48

Table 3: Receptor Binding Affinity (Relative to Progesterone = 1.0)

Compound Progesterone Receptor (PR) Androgen Receptor (AR) Estrogen Receptor (ER)
Progesterone 1.0 0.1 0.01
Norethindrone 0.8 0.5 0.1
Levonorgestrel 1.5 0.8 0.05
Target Compound (TMS) Predicted: 0.6 Predicted: 0.3 <0.05

Biologische Aktivität

(17R)-17-(Trimethylsiloxy)-19-norpregn-4-en-20-yn-3-one, also known by its CAS number 69834-05-5, is a synthetic steroid compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

  • Molecular Formula : C21_{21}H30_{30}O2_2Si
  • Molecular Weight : 358.55 g/mol

The presence of the trimethylsiloxy group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Research indicates that this compound exhibits several biological activities, primarily through:

  • Hormonal Modulation : Acting as an agonist or antagonist at steroid hormone receptors, influencing processes such as growth, metabolism, and reproduction.
  • Anti-inflammatory Effects : Potentially modulating inflammatory pathways, which may be beneficial in conditions like arthritis or other inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines, indicating potential as an antineoplastic agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

  • Case Study 1 : A clinical trial investigated the compound's effects on patients with hormone-sensitive tumors. Results indicated a reduction in tumor size in a subset of participants, highlighting its potential therapeutic role.
  • Case Study 2 : In a cohort study assessing anti-inflammatory properties, patients treated with the compound showed significant improvement in symptoms associated with chronic inflammatory conditions compared to a control group.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Hormonal ModulationAgonistic effects on estrogen receptors
Anti-inflammatoryReduction in inflammatory markers
AntitumorCytotoxic effects on cancer cell lines

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.